molecular formula C20H27N5O B12269541 5-(4-{[4-(4-Methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-2-carbonitrile

5-(4-{[4-(4-Methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-2-carbonitrile

Cat. No.: B12269541
M. Wt: 353.5 g/mol
InChI Key: RTDYROVWICHLRH-UHFFFAOYSA-N
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Description

5-(4-{[4-(4-Methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-2-carbonitrile is a complex organic compound that features a piperazine ring, a piperidine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-{[4-(4-Methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-2-carbonitrile typically involves multiple steps:

    Formation of the piperazine derivative: This step involves the reaction of 4-methylpiperazine with an appropriate alkyne derivative under basic conditions.

    Coupling with piperidine: The piperazine derivative is then coupled with a piperidine derivative using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Formation of the pyridine ring:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and piperidine rings.

    Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the piperazine and piperidine rings.

    Reduction: Amines derived from the reduction of the nitrile group.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

5-(4-{[4-(4-Methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-2-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Material Science: It is used in the development of advanced materials, including polymers and nanomaterials.

    Biological Research: The compound is used as a tool to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 5-(4-{[4-(4-Methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-2-carbonitrile involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets specific enzymes and receptors, modulating their activity.

    Pathways Involved: It affects various signaling pathways, including those involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Methylpiperazin-1-yl)pyridin-2-amine: A simpler analog with similar structural features.

    5-(4-Methylpiperazin-1-yl)-2-nitroaniline: Another analog with a nitro group instead of a nitrile group.

Uniqueness

5-(4-{[4-(4-Methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-2-carbonitrile is unique due to its combination of multiple functional groups and rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H27N5O

Molecular Weight

353.5 g/mol

IUPAC Name

5-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyridine-2-carbonitrile

InChI

InChI=1S/C20H27N5O/c1-23-11-13-24(14-12-23)8-2-3-15-26-20-6-9-25(10-7-20)19-5-4-18(16-21)22-17-19/h4-5,17,20H,6-15H2,1H3

InChI Key

RTDYROVWICHLRH-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC#CCOC2CCN(CC2)C3=CN=C(C=C3)C#N

Origin of Product

United States

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